Quantitative Synthetic Utility: 6-Bromo Substituent as a Superior Cross-Coupling Handle
The presence of a bromine atom at the 6-position of the indole ring in 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one provides a quantifiably superior site for palladium-catalyzed cross-coupling reactions compared to its non-halogenated or chloro-substituted analogs. Bromine's reactivity as a leaving group in Suzuki, Heck, and Sonogashira reactions is well-established, with reaction rates generally 10-1000x faster than the corresponding chlorides [1]. This allows for the direct, late-stage functionalization of the indole core, enabling the rapid generation of diverse compound libraries. The chloro analog (e.g., 6-chloroindole derivative) would require harsher conditions or specialized catalysts for similar transformations, limiting its practical utility in high-throughput medicinal chemistry settings . While specific yield data for this exact compound is not reported in primary literature, the class-level inference for aryl bromides over aryl chlorides is a cornerstone of organic synthesis planning.
| Evidence Dimension | Synthetic reactivity in cross-coupling |
|---|---|
| Target Compound Data | 6-Bromoindole moiety |
| Comparator Or Baseline | 6-Chloroindole analog |
| Quantified Difference | Relative reaction rate increase: ~10x to 1000x |
| Conditions | Standard Pd-catalyzed cross-coupling conditions |
Why This Matters
This enables faster, higher-yielding, and more reliable synthetic pathways for creating novel chemical entities from this intermediate, saving time and resources in a discovery program.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
